molecular formula C23H27N5O4 B14582771 Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide CAS No. 61454-21-5

Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide

Cat. No.: B14582771
CAS No.: 61454-21-5
M. Wt: 437.5 g/mol
InChI Key: YNTXDWYGRBISCF-UHFFFAOYSA-N
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Description

Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The compound’s structure includes a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The benzyloxy group can be introduced through a specific coupling reaction using benzyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The reaction conditions are carefully controlled to ensure the correct sequence of amino acids and the proper incorporation of the benzyloxy group. Purification steps, such as high-performance liquid chromatography (HPLC), are often employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced to modify the benzyloxy group or other functional groups.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its potential role in modulating biological processes, such as enzyme activity and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and benzyloxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A simpler dipeptide of glycine, lacking the indole and benzyloxy groups.

    N-Acetylglycinamide: Another peptide derivative with different functional groups.

Uniqueness

Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide is unique due to the presence of the indole ring and benzyloxy group, which confer specific chemical and biological properties. These structural features distinguish it from simpler peptides and make it a valuable compound for various research applications.

Properties

CAS No.

61454-21-5

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

2-amino-N-[2-oxo-2-[[2-oxo-2-[2-(5-phenylmethoxy-1H-indol-3-yl)ethylamino]ethyl]amino]ethyl]acetamide

InChI

InChI=1S/C23H27N5O4/c24-11-21(29)27-14-23(31)28-13-22(30)25-9-8-17-12-26-20-7-6-18(10-19(17)20)32-15-16-4-2-1-3-5-16/h1-7,10,12,26H,8-9,11,13-15,24H2,(H,25,30)(H,27,29)(H,28,31)

InChI Key

YNTXDWYGRBISCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

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